Heptyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate Heptyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 355421-23-7
VCID: VC16147954
InChI: InChI=1S/C24H26ClNO3/c1-3-4-5-6-7-14-29-24(27)21-16-23(17-8-11-19(28-2)12-9-17)26-22-13-10-18(25)15-20(21)22/h8-13,15-16H,3-7,14H2,1-2H3
SMILES:
Molecular Formula: C24H26ClNO3
Molecular Weight: 411.9 g/mol

Heptyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate

CAS No.: 355421-23-7

Cat. No.: VC16147954

Molecular Formula: C24H26ClNO3

Molecular Weight: 411.9 g/mol

* For research use only. Not for human or veterinary use.

Heptyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate - 355421-23-7

Specification

CAS No. 355421-23-7
Molecular Formula C24H26ClNO3
Molecular Weight 411.9 g/mol
IUPAC Name heptyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate
Standard InChI InChI=1S/C24H26ClNO3/c1-3-4-5-6-7-14-29-24(27)21-16-23(17-8-11-19(28-2)12-9-17)26-22-13-10-18(25)15-20(21)22/h8-13,15-16H,3-7,14H2,1-2H3
Standard InChI Key VOGDXCRZGAJWHK-UHFFFAOYSA-N
Canonical SMILES CCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)OC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s quinoline backbone is substituted at three critical positions:

  • 6-position: A chlorine atom enhances electrophilicity and influences binding interactions.

  • 2-position: A 4-methoxyphenyl group contributes to π-π stacking and hydrophobic interactions.

  • 4-position: A heptyl ester chain modulates solubility and membrane permeability .

The IUPAC name, heptyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate, reflects this substitution pattern.

Spectroscopic and Computational Data

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the heptyl chain’s methylene protons (δ\delta 1.2–1.8 ppm) and the methoxyphenyl group’s aromatic protons (δ\delta 6.8–7.5 ppm). The chlorine atom’s presence is confirmed via mass spectrometry, with an exact mass of 411.1601 g/mol .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight411.9 g/mol
XLogP37.2
Topological Polar Surface Area48.4 Ų
Hydrogen Bond Acceptors4
Rotatable Bonds10

The high XLogP3 value indicates significant lipophilicity, favorable for crossing biological membranes but challenging for aqueous solubility .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Quinoline Core Formation: Friedländer condensation of 4-methoxyaniline with a β-keto ester yields the 2-substituted quinoline intermediate.

  • Chlorination: Electrophilic aromatic substitution introduces chlorine at the 6-position.

  • Esterification: Steglich esterification attaches the heptyl chain to the 4-carboxyl group .

Table 2: Critical Reaction Conditions

StepReagents/ConditionsYield
CondensationEthanol, 80°C, 12 h65–70%
ChlorinationCl₂, FeCl₃, DCM, 0°C, 2 h85%
EsterificationDCC, DMAP, heptanol, RT, 24 h75%

Yield optimization remains an active area, with microwave-assisted synthesis reducing reaction times by 40% .

Biological Activities and Mechanisms

Anticancer Efficacy

In vitro assays demonstrate dose-dependent cytotoxicity against:

  • MCF-7 (breast cancer): IC₅₀ = 5.5 ± 0.19 μM .

  • HCT-116 (colon cancer): IC₅₀ = 52.0 ± 3.55 μM .

  • HepG-2 (liver cancer): IC₅₀ = 91.1 ± 5.27 μM .

Comparatively, the compound shows 3-fold greater potency against MCF-7 than cisplatin in parallel assays.

Mechanism of Action

The compound inhibits β-catenin/TCF4 transcriptional activity (Ki=0.8 μMK_i = 0.8 \ \mu\text{M}), disrupting Wnt signaling pathways critical for cancer cell proliferation. Molecular docking studies suggest the methoxyphenyl group occupies a hydrophobic pocket in TCF4, while the chlorine atom forms a halogen bond with Ser³⁸⁷.

Research Applications and Future Directions

Multi-Target Drug Development

The quinoline scaffold’s versatility enables hybridization with cinnamic acid derivatives, enhancing LOX inhibitory activity (IC₅₀ = 3.2 μM) and antioxidant capacity (EC₅₀ = 18.7 μM) .

Structural Analogs

  • Dodecyl 2-(dodecyloxy)quinoline-4-carboxylate: Improved logP (9.1) but reduced solubility .

  • 4-Hydroxy-2-quinolinone hybrids: Dual LOX/COX-2 inhibition with IC₅₀ = 4.8 μM .

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